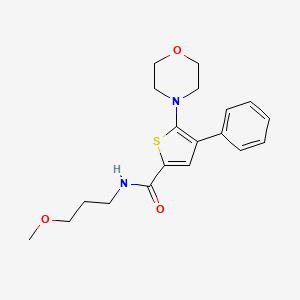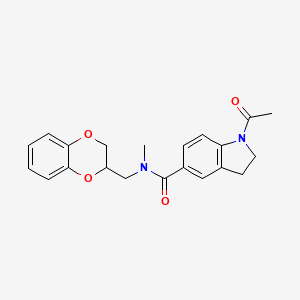![molecular formula C20H22N2O2 B7546156 3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B7546156.png)
3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide involves the inhibition of enzymes such as histone deacetylases (HDACs) and monoamine oxidases (MAOs). HDACs are involved in the regulation of gene expression and have been implicated in the development of various diseases. MAOs are enzymes involved in the breakdown of neurotransmitters such as dopamine and serotonin, and their inhibition has been studied for the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that the compound has significant effects on various biochemical and physiological processes. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. Additionally, it has been shown to have neuroprotective effects, particularly in the treatment of Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide in lab experiments is its potential as a broad-spectrum inhibitor of various enzymes. Additionally, it has shown significant effects in various disease models, making it a promising candidate for drug discovery. However, one of the limitations of using this compound is its relatively low potency compared to other inhibitors.
将来の方向性
There are several future directions for the study of 3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide. One potential direction is the development of more potent analogs of the compound for use as inhibitors of specific enzymes. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various disease models. Finally, the compound's potential as a neuroprotective agent warrants further investigation, particularly in the treatment of neurodegenerative diseases such as Parkinson's disease.
Conclusion:
In conclusion, 3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide is a chemical compound with significant potential in various fields such as medicinal chemistry, drug discovery, and neuroscience. Its mechanism of action involves the inhibition of enzymes such as HDACs and MAOs, and it has shown significant effects in various disease models. While there are limitations to its use, the compound's potential as a broad-spectrum inhibitor and neuroprotective agent warrants further investigation.
合成法
The synthesis of 3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide involves the reaction of 1-phenylethylamine with 3-(chloromethyl)benzoic acid, followed by the reaction of the resulting intermediate with pyrrolidin-2-one. The final product is obtained through purification and isolation steps.
科学的研究の応用
The compound has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has shown promising results as a potential inhibitor of enzymes involved in diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, it has been studied for its potential neuroprotective effects, particularly in the treatment of Parkinson's disease.
特性
IUPAC Name |
3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15(17-8-3-2-4-9-17)21-20(24)18-10-5-7-16(13-18)14-22-12-6-11-19(22)23/h2-5,7-10,13,15H,6,11-12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPAOZNKGZHIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC(=C2)CN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-fluorophenyl)methyl]-2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7546075.png)

![2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole](/img/structure/B7546088.png)
![Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide](/img/structure/B7546094.png)
![3-[(5-Chlorothiophen-2-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B7546100.png)
![3-amino-N-[[4-(diethylsulfamoyl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B7546110.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-prop-2-ynylacetamide](/img/structure/B7546131.png)


![7-[[Cyclopentyl(methyl)amino]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7546158.png)
![6-[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7546165.png)
![4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine](/img/structure/B7546176.png)

![2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7546187.png)